1-(4-bromo-2-chlorophenyl)-3-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiourea
Overview
Description
N-(4-bromo-2-chlorophenyl)-N’-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiourea is a synthetic organic compound characterized by the presence of bromine, chlorine, and thiourea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-chlorophenyl)-N’-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiourea typically involves the reaction of 4-bromo-2-chloroaniline with 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-chlorophenyl)-N’-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Substituted derivatives with new functional groups replacing the halogens.
Scientific Research Applications
N-(4-bromo-2-chlorophenyl)-N’-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-chlorophenyl)-N’-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-chlorophenyl)-N’-[1-(1H-pyrazol-4-yl)ethyl]thiourea
- N-(4-bromo-2-chlorophenyl)-N’-[1-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl]thiourea
- N-(4-bromo-2-chlorophenyl)-N’-[1-(1,5-dimethyl-1H-pyrazol-5-yl)ethyl]thiourea
Uniqueness
N-(4-bromo-2-chlorophenyl)-N’-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]thiourea is unique due to its specific substitution pattern on the pyrazole ring and the presence of both bromine and chlorine atoms. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-[1-(1,5-dimethylpyrazol-4-yl)ethyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrClN4S/c1-8(11-7-17-20(3)9(11)2)18-14(21)19-13-5-4-10(15)6-12(13)16/h4-8H,1-3H3,(H2,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZQEIQWYAIQQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(C)NC(=S)NC2=C(C=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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